molecular formula C9H14N4O B14466791 N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine CAS No. 65739-51-7

N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine

Katalognummer: B14466791
CAS-Nummer: 65739-51-7
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: SPWRUFRRRVTEMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine is a complex organic compound with a unique structure that includes a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of certain pathways, resulting in the observed biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole Derivatives: These compounds share some structural similarities and may exhibit similar chemical properties.

    Triazine Derivatives: Compounds with a triazine ring structure can have comparable reactivity and applications.

Uniqueness

N,N-Dimethyl-1-(6-methyl-4-oxo-1,2,4lambda~5~-triazin-5-yl)prop-1-en-2-amine is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

65739-51-7

Molekularformel

C9H14N4O

Molekulargewicht

194.23 g/mol

IUPAC-Name

N,N-dimethyl-1-(6-methyl-4-oxido-1,2,4-triazin-4-ium-5-yl)prop-1-en-2-amine

InChI

InChI=1S/C9H14N4O/c1-7(12(3)4)5-9-8(2)11-10-6-13(9)14/h5-6H,1-4H3

InChI-Schlüssel

SPWRUFRRRVTEMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C[N+](=C1C=C(C)N(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.